CVT-313 is a cell-permeable purine analog that functions as a potent, reversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). With an in vitro IC50 of 0.5 µM and a Ki of 95 nM, it is heavily utilized in cell cycle research to induce arrest at the G1/S boundary and to study aberrant cell proliferation [1]. Its high solubility in DMSO (≥20 mg/mL) and established stability in standard in vitro and in vivo formulations make it a reliable precursor for biochemical assays, restenosis modeling, and stem cell maintenance protocols [1].
Substituting CVT-313 with broader-spectrum purine analogs like roscovitine or olomoucine compromises assay specificity and downstream cellular phenotypes. While generic CDK inhibitors target multiple kinases (CDK1, CDK2, CDK5, CDK7, and CDK9) with similar affinities, CVT-313 offers a quantified selectivity window, particularly against CDK1 and CDK4 [1]. In sensitive applications such as embryonic stem cell (ESC) culture, off-target inhibition by roscovitine can induce unwanted morphological differentiation and loss of pluripotency markers, whereas CVT-313 maintains the undifferentiated state while controlling proliferation [2]. Consequently, procurement of exact CVT-313 is essential for reproducible, CDK2-specific phenotypic outcomes without confounding multi-kinase suppression.
CVT-313 demonstrates a highly specific inhibition profile for CDK2 (IC50 = 0.5 µM) compared to structurally related kinases. Achieving half-maximal inhibition of CDK1 (IC50 = 4.2 µM) and CDK4 (IC50 = 215 µM) requires 8.5-fold and 430-fold higher concentrations, respectively [1]. This contrasts with broader inhibitors like roscovitine, which exhibit overlapping affinities for CDK1 and CDK2.
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | CDK2 IC50 = 0.5 µM |
| Comparator Or Baseline | CDK1 IC50 = 4.2 µM; CDK4 IC50 = 215 µM |
| Quantified Difference | 8.5-fold selectivity over CDK1 and 430-fold over CDK4 |
| Conditions | In vitro kinase assay with ATP competition |
Ensures targeted G1/S phase arrest without prematurely triggering M-phase or broadly disrupting other cell cycle checkpoints.
When applied to mouse embryonic stem cells (ESCs) to elongate the G1 phase, sublethal concentrations of CVT-313 (e.g., 8 µM) successfully alter cell cycle structure without inducing morphological changes [1]. In contrast, the broader CDK inhibitor roscovitine induces morphological signs of differentiation and a reduction in pluripotency markers (Oct4) in a fraction of the cells [1].
| Evidence Dimension | ESC Morphology and Pluripotency Marker Retention |
| Target Compound Data | CVT-313 maintains undifferentiated colony morphology and Oct4 expression |
| Comparator Or Baseline | Roscovitine induces morphological flattening and loss of pluripotency markers |
| Quantified Difference | CVT-313 preserves 100% undifferentiated morphology at 8 µM, whereas roscovitine triggers differentiation phenotypes |
| Conditions | Mouse ESCs cultured for 10 days with sublethal inhibitor concentrations |
Critical for researchers procuring inhibitors for stem cell expansion or cell-cycle synchronization where maintaining pluripotency is a strict requirement.
The stability and in vivo efficacy of CVT-313 have been validated in a rat carotid artery model of restenosis. A brief intraluminal exposure to 1.25 mg/kg CVT-313 reduced neointima formation by 80% compared to vehicle controls [1]. This demonstrates that the compound's formulation and pharmacokinetic properties are suitable for complex in vivo disease modeling.
| Evidence Dimension | Neointima Formation Inhibition |
| Target Compound Data | 80% reduction in neointima area at 1.25 mg/kg |
| Comparator Or Baseline | Vehicle control (0% reduction) |
| Quantified Difference | 80% absolute reduction in aberrant proliferation |
| Conditions | Denuded rat carotid artery model of restenosis |
Validates the compound's stability, processability, and bioavailability for in vivo cardiovascular and anti-proliferative disease modeling.
CVT-313 exhibits no significant inhibitory effect on unrelated ATP-dependent serine/threonine kinases. Assays measuring the activity of MAPK, PKA, and PKC showed that CVT-313 requires concentrations exceeding 1.25 mM to achieve an IC50, which is more than 2,500-fold higher than its IC50 for CDK2 [1].
| Evidence Dimension | Non-CDK Kinase Inhibition (MAPK, PKA, PKC) |
| Target Compound Data | IC50 > 1.25 mM |
| Comparator Or Baseline | CDK2 IC50 = 0.5 µM |
| Quantified Difference | >2,500-fold selectivity margin against unrelated signaling kinases |
| Conditions | In vitro kinase profiling assays |
Prevents cross-reactivity in complex cellular assays, ensuring that observed phenotypic changes are strictly CDK2-dependent.
Due to its 8.5-fold selectivity for CDK2 over CDK1, CVT-313 is the optimal choice for arresting cells at the G1/S boundary without interfering with M-phase progression. It is highly suitable for synchronizing normal and tumor human/murine cell lines in vitro[1].
Unlike roscovitine, which can induce unwanted differentiation, CVT-313 allows researchers to elongate the G1 phase and alter cell cycle dynamics in mouse ESCs while strictly preserving undifferentiated colony morphology and pluripotency markers like Oct4 [2].
CVT-313's proven efficacy in reducing neointima formation by 80% following intraluminal administration makes it a validated precursor for developing and testing anti-restenotic therapies in animal models of arterial injury [1].